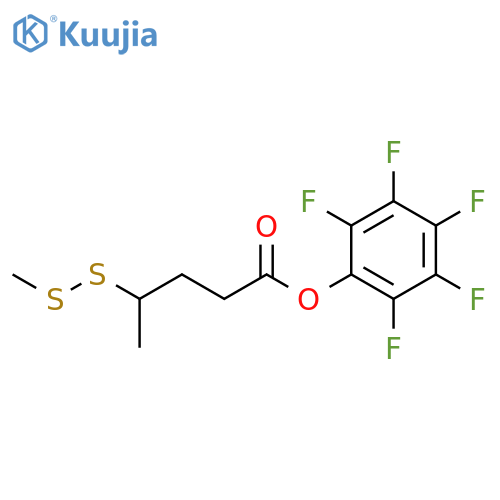

Cas no 2088570-70-9 (perfluorophenyl 4-(methyldisulfanyl)pentanoate)

2088570-70-9 structure

商品名:perfluorophenyl 4-(methyldisulfanyl)pentanoate

CAS番号:2088570-70-9

MF:C12H11F5O2S2

メガワット:346.336558580399

CID:4636121

perfluorophenyl 4-(methyldisulfanyl)pentanoate 化学的及び物理的性質

名前と識別子

-

- perfluorophenyl 4-(methyldisulfanyl)pentanoate

-

- インチ: 1S/C12H11F5O2S2/c1-5(21-20-2)3-4-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h5H,3-4H2,1-2H3

- InChIKey: WGOUABRGQHJWCP-UHFFFAOYSA-N

- ほほえんだ: C(OC1=C(F)C(F)=C(F)C(F)=C1F)(=O)CCC(SSC)C

perfluorophenyl 4-(methyldisulfanyl)pentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX99527-50mg |

perfluorophenyl 4-(methyldisulfanyl)pentanoate |

2088570-70-9 | tech grade | 50mg |

$371.00 | 2024-04-20 | |

| 1PlusChem | 1P01FG3R-50mg |

perfluorophenyl 4-(methyldisulfanyl)pentanoate |

2088570-70-9 | tech grade | 50mg |

$352.00 | 2023-12-19 |

perfluorophenyl 4-(methyldisulfanyl)pentanoate 関連文献

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

2088570-70-9 (perfluorophenyl 4-(methyldisulfanyl)pentanoate) 関連製品

- 849353-34-0(4-bromopyrimidin-5-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬